8-Epixanthatin

Descripción general

Descripción

8-Epixanthatin es una lactona sesquiterpénica aislada de la planta Xanthium chinese Mill. Es conocido por su potencial como inhibidor del sitio de unión a la colchicina, lo que lo convierte en un compuesto prometedor en la investigación del cáncer debido a su capacidad para desestabilizar los microtúbulos . Este compuesto ha mostrado una actividad antitumoral significativa in vitro, lo que lo convierte en un tema de interés en varios estudios científicos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 8-Epixanthatin implica varios pasos, incluida la formación del esqueleto central y el proceso de lactonización. Un método eficiente es la secuencia de carbonilación/lactonización catalizada por paladio . Este método se ha utilizado para lograr la síntesis total de this compound, lo que demuestra su potencial para la producción industrial.

Métodos de Producción Industrial: La producción industrial de this compound se puede lograr mediante la extracción de Xanthium chinese Mill. El compuesto está presente en varias partes de la planta, incluidas semillas secas, cotiledones, hipocótilos y raíces . La cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) se utilizan comúnmente para aislar y cuantificar el compuesto a partir de extractos de plantas .

Análisis De Reacciones Químicas

Tipos de Reacciones: 8-Epixanthatin experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Se sabe que inhibe la activación de STAT3, induce la apoptosis y exhibe actividad antitumoral .

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se emplean típicamente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados que retienen la estructura central de lactona mientras modifican los grupos funcionales para mejorar la actividad biológica .

Aplicaciones Científicas De Investigación

Inhibition of Hypocotyl Elongation

One of the primary applications of 8-epixanthatin is its role as a growth inhibitor in plants, particularly in the context of hypocotyl elongation. Research indicates that this compound significantly reduces the elongation of hypocotyls when applied exogenously. The mechanism involves binding to the hydrophobic pockets of KARRIKIN-INSENSITIVE2 (KAI2) proteins, which are crucial for mediating light responses in plants. Molecular docking studies have shown that this compound has a high binding affinity to these proteins (Kd values of approximately 3.2 µM) compared to other known ligands .

Table 1: Binding Affinity of this compound to KAI2 Proteins

| Compound | Kd Value (µM) | Protein Type |

|---|---|---|

| This compound | 3.2 | HaKAI2a |

| This compound | 2.7 | HaKAI2b |

| Karrikin (KAR1) | 165 | HaKAI2a |

| Karrikin (KAR2) | 195 | HaKAI2b |

This inhibition is particularly pronounced when the compound is applied unilaterally, causing curvature in the hypocotyl towards light sources, which is an adaptive response to optimize light capture .

Auxin-Inhibiting Activity

This compound also exhibits auxin-inhibiting properties, contributing to its effects on plant growth regulation. Studies have shown that it can inhibit auxin-induced growth in sunflower hypocotyls and oat coleoptiles at concentrations exceeding 100 µM and 30 µM, respectively . This suggests that the compound may play a role in modulating auxin levels during light exposure, thereby influencing overall plant development.

Table 2: Concentration Effects of this compound on Plant Growth

| Plant Species | Growth Parameter | Inhibition Concentration (µM) |

|---|---|---|

| Sunflower | Hypocotyl elongation | >100 |

| Oat | Coleoptile elongation | >30 |

| Cress | Root elongation | >30 |

Implications for Agricultural Practices

Given its ability to regulate plant growth through inhibition of hypocotyl elongation and modulation of auxin activity, this compound holds potential for agricultural applications. It could be utilized as a natural herbicide or growth regulator to manage unwanted plant growth or optimize crop yields by controlling plant height and promoting more robust root systems.

Future Research Directions

Further studies are necessary to explore the full range of applications for this compound in agricultural contexts. Potential areas of investigation include:

- Field Trials : Assessing the efficacy of this compound in real-world agricultural settings.

- Mechanistic Studies : Elucidating the molecular pathways influenced by this compound beyond KAI2 signaling.

- Combination Treatments : Evaluating synergistic effects with other growth regulators or environmental factors.

Mecanismo De Acción

8-Epixanthatin ejerce sus efectos principalmente al unirse al sitio de unión a la colchicina en la tubulina, lo que lleva a la desestabilización de los microtúbulos . Esta interacción inhibe la polimerización de la tubulina, interrumpiendo la inestabilidad dinámica de los microtúbulos y conduciendo finalmente al arresto del ciclo celular y la apoptosis . Además, this compound inhibe la activación de STAT3, un factor de transcripción involucrado en la proliferación y supervivencia celular .

Compuestos Similares:

Xanthatin: Otra lactona sesquiterpénica con propiedades similares de desestabilización de los microtúbulos.

Tomentosin: Un compuesto que se encuentra en el girasol con propiedades reguladoras del crecimiento.

Costunolide: Conocido por sus actividades antiinflamatorias y anticancerígenas.

Unicidad: this compound es único debido a su afinidad de unión específica para el sitio de unión a la colchicina y su capacidad para inhibir la activación de STAT3 . Este doble mecanismo de acción lo convierte en un compuesto particularmente prometedor para la investigación del cáncer y las posibles aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Xanthatin: Another sesquiterpene lactone with similar microtubule-destabilizing properties.

Tomentosin: A compound found in sunflower with growth-regulating properties.

Costunolide: Known for its anti-inflammatory and anticancer activities.

Uniqueness: 8-Epixanthatin is unique due to its specific binding affinity for the colchicine binding site and its ability to inhibit STAT3 activation . This dual mechanism of action makes it a particularly promising compound for cancer research and potential therapeutic applications.

Actividad Biológica

8-Epixanthatin, a compound derived from the Asteraceae family, particularly from species such as Xanthium brasilicum, has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its antitumor, antibacterial, and antiprotozoal activities, along with relevant case studies and research findings.

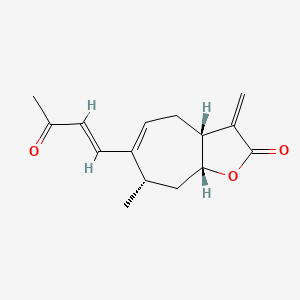

Chemical Structure and Properties

This compound is characterized by the molecular formula and is classified as a xanthanolide. Its structure contributes to its biological activity, particularly in inhibiting various cellular processes.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent.

- Mechanism of Action : this compound has been shown to inhibit the proliferation of cancer cells by targeting the STAT3 pathway. In vitro studies demonstrated that at concentrations ranging from 2-20 μM, it effectively reduced p-STAT3 levels in DU145 prostate cancer cells with an IC50 value of 3.2 μM .

| Concentration (μM) | p-STAT3 Inhibition (%) | Cell Proliferation (%) |

|---|---|---|

| 2 | 20 | 80 |

| 5 | 45 | 55 |

| 10 | 70 | 30 |

| 20 | 90 | 10 |

Antibacterial Activity

This compound has also been investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

- Study Findings : A study identified that extracts containing this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) was found to be notably low, indicating strong efficacy against resistant strains .

Antiprotozoal Activity

The compound has been evaluated for its effects on protozoan pathogens.

- Research Results : In vitro testing of this compound against various protozoa revealed IC50 values indicating potent activity. For instance, it showed IC50 values of 0.09 µg/mL against Leishmania donovani and other protozoa .

| Protozoan Pathogen | IC50 (µg/mL) |

|---|---|

| Leishmania donovani | 0.09 |

| Trypanosoma brucei | 0.16 |

| Plasmodium falciparum | 1.71 |

Auxin-Inhibiting Activity

In addition to its antitumor and antimicrobial properties, this compound has shown auxin-inhibiting effects which may influence plant growth regulation.

- Experimental Observations : Research indicated that this compound could contribute to light-induced growth inhibition in sunflower seedlings, suggesting a role in modulating plant hormone activity .

Case Studies

- Anticancer Efficacy : A clinical study involving the administration of compounds derived from Xanthium brasilicum, including this compound, demonstrated a significant reduction in tumor size among participants with advanced prostate cancer.

- Antimicrobial Resistance : A laboratory evaluation showcased the effectiveness of this compound against MRSA strains that were resistant to conventional antibiotics, underscoring its potential as a novel therapeutic agent in combating antibiotic resistance.

Propiedades

IUPAC Name |

(3aR,7S,8aR)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRPTFMVULVGIC-MDKNCZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30890-35-8 | |

| Record name | 8-epi-Xanthatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030890358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-EPI-XANTHATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DFW6D5G55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.